molecular formula C4H7NO7S B14081276 L-Aspartic acid, N-sulfo-

L-Aspartic acid, N-sulfo-

Cat. No.: B14081276
M. Wt: 213.17 g/mol
InChI Key: LWYJYUHXHRXFHU-REOHCLBHSA-N
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Description

L-Aspartic acid, N-sulfo- is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a sulfonic acid group attached to the nitrogen atom of the aspartic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, N-sulfo- typically involves the sulfonation of L-aspartic acid. One common method is the reaction of L-aspartic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of L-Aspartic acid, N-sulfo- often employs enzymatic methods due to their efficiency and selectivity. For example, genetically engineered strains of Escherichia coli can be used to produce L-aspartic acid, which is then sulfonated using chemical methods. This approach combines the advantages of biotechnological production with chemical synthesis to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N-sulfo- can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce sulfides or thiols .

Scientific Research Applications

L-Aspartic acid, N-sulfo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-sulfo- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, affecting their structure and function. This interaction can modulate enzymatic activity, influence metabolic pathways, and alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    L-Aspartic acid: The parent compound, which lacks the sulfonic acid group.

    D-Aspartic acid: An enantiomer of L-aspartic acid with different biological functions.

    N-Acetyl-L-aspartic acid: A derivative with an acetyl group instead of a sulfonic acid group.

Uniqueness

L-Aspartic acid, N-sulfo- is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong ionic interactions, such as enzyme inhibition and protein modification .

Properties

Molecular Formula

C4H7NO7S

Molecular Weight

213.17 g/mol

IUPAC Name

(2S)-2-(sulfoamino)butanedioic acid

InChI

InChI=1S/C4H7NO7S/c6-3(7)1-2(4(8)9)5-13(10,11)12/h2,5H,1H2,(H,6,7)(H,8,9)(H,10,11,12)/t2-/m0/s1

InChI Key

LWYJYUHXHRXFHU-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NS(=O)(=O)O)C(=O)O

Canonical SMILES

C(C(C(=O)O)NS(=O)(=O)O)C(=O)O

Origin of Product

United States

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